5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride
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Overview
Description
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its pyridine ring substituted with aminomethyl and dimethyl groups, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with aminomethyl reagents under acidic conditions. The reaction is often catalyzed by sulfuric acid, which facilitates the formation of the desired product through a series of condensation and reduction steps .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of eco-friendly reagents and adherence to green chemistry principles are also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include pyridine N-oxides, various amine derivatives, and substituted pyridines, which can be further utilized in different chemical syntheses .
Scientific Research Applications
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition and receptor activation, which are crucial for its applications in medicine and biology .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-(Aminomethyl)-2-methylpyrimidin-4-amine dihydrochloride
- 5-(Aminomethyl)-2-furancarboxylic acid
- 2,5-bis(N-methyl-aminomethyl)furan
Uniqueness
What sets 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride apart is its unique substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various scientific fields .
Properties
IUPAC Name |
5-(aminomethyl)-4,6-dimethylpyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-5-3-8(10)11-6(2)7(5)4-9;;/h3H,4,9H2,1-2H3,(H2,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNRGLMLPMWZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CN)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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